1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a complex organic compound that belongs to the class of naphthols. This compound is characterized by the presence of a naphthalene ring system substituted with a methylsulfonamido group, a methoxy group, and two methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the multicomponent reaction involving 2-naphthol as a starting material. The reaction conditions often include the use of catalysts such as silica sulfuric acid and solvents like glycerol . The reaction is carried out at elevated temperatures (70-80°C) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
2-Naphthol: A simpler naphthol derivative used in various organic reactions.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: A compound with similar structural features used in the detection and adsorption of aluminum ions.
1-(((6-Substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: A derivative with pesticidal properties.
Uniqueness: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[2-(2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H21NO4S/c1-12-11-16(21-26(4,23)24)18(13(2)20(12)25-3)19-15-8-6-5-7-14(15)9-10-17(19)22/h5-11,21-22H,1-4H3 |
InChI Key |
NHZQMBISXWMGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=CC=CC=C32)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.